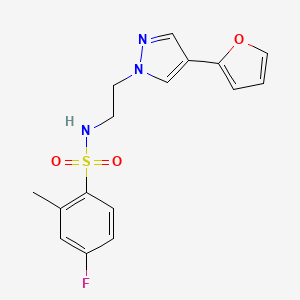

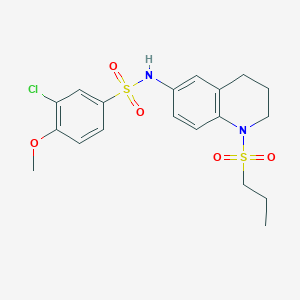

![molecular formula C17H15FN2O3 B2516714 1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-fluorobenzyl)urea CAS No. 2034565-52-9](/img/structure/B2516714.png)

1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-fluorobenzyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-fluorobenzyl)urea" is a urea derivative characterized by the presence of a bifuran moiety and a fluorobenzyl group. Urea derivatives are known for their diverse biological activities and potential applications in medicinal chemistry. The bifuran component suggests potential for unique chemical properties and interactions, while the fluorobenzyl group could contribute to the compound's bioactivity and pharmacokinetic properties.

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate. In the context of the provided papers, similar compounds have been synthesized using various substituted phenyl isocyanates and amines. For example, 1-isocyanatoadamantane was prepared by reacting diphenylphosphoryl azide with carboxylic acid , and other ureas were synthesized by condensation reactions under mild conditions . These methods could potentially be adapted for the synthesis of "this compound" by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of urea derivatives can be determined using techniques such as X-ray diffraction, as demonstrated in the synthesis of a thiadiazolyl urea derivative . The crystal structure provides insights into the molecular conformation, hydrogen bonding, and potential interactions such as π-π stacking. These structural features are crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions due to their functional groups. The presence of the urea moiety allows for hydrogen bonding interactions, which can be essential for biological activity. The papers provided do not detail specific reactions for "this compound," but similar compounds have shown potential as inhibitors of RNA virus replication and human soluble epoxide hydrolase , suggesting that the compound may also engage in biologically relevant chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like fluorine can affect these properties by altering the compound's polarity and electronic distribution. The provided papers do not offer specific data on the physical and chemical properties of "this compound," but similar compounds have been evaluated for their anti-microbial activity and cytotoxicity , indicating that these properties are significant for their biological applications.

科学的研究の応用

Chemical and Isotope Labeling Another application is observed in the synthesis of deuterium-labeled derivatives, such as 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea, for use as internal standards in LC–MS analysis. This showcases the compound's importance in creating labeled molecules for accurate and precise analytical measurements, especially in pharmacokinetics studies, providing insights into drug distribution and metabolism (Liang et al., 2020).

Polymer Chemistry Research in polymer chemistry has explored the cocondensation of urea with methylolphenols under acidic conditions, revealing the potential of urea derivatives in forming various polymeric structures. These findings underscore the versatility of urea compounds in polymer synthesis, offering pathways to new materials with tailored properties (Tomita & Hse, 1992).

Neuropeptide Antagonist Development The compound's application extends to the development of neuropeptide S (NPS) antagonists. Structure-activity relationship studies of urea derivatives have identified specific structural features critical for antagonist activity. This research contributes to the understanding of neurochemical pathways and the development of therapeutic agents targeting neuropeptide receptors (Zhang et al., 2008).

Metal-Organic Frameworks (MOFs) Urea derivatives have been utilized in the self-assembly of metal-organic cages, demonstrating their role in the formation of complex structures with potential applications in catalysis, gas storage, and separation technologies. Such research highlights the utility of these compounds in constructing advanced materials with highly specific functions (Yi et al., 2012).

作用機序

Target of Action

Urea derivatives are known to have a wide range of biological activities, and fluorobenzyl groups are often used in medicinal chemistry due to their lipophilic nature and ability to enhance cell penetration .

Mode of Action

Without specific information, it’s difficult to describe the exact mode of action. Urea derivatives can interact with various biological targets through hydrogen bonding, and the fluorobenzyl group may enhance binding affinity to certain targets .

Pharmacokinetics

The presence of the fluorobenzyl group could potentially enhance its lipophilicity, which might influence its absorption and distribution .

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The fluorobenzyl group might enhance its stability due to the strong carbon-fluorine bond .

特性

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-[[5-(furan-2-yl)furan-2-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O3/c18-13-5-3-12(4-6-13)10-19-17(21)20-11-14-7-8-16(23-14)15-2-1-9-22-15/h1-9H,10-11H2,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBUCZJJNJOPCCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(O2)CNC(=O)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

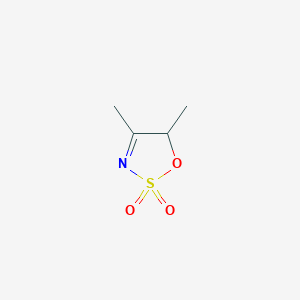

![5-[2-Methyl-4-(1,2-oxazol-5-yl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2516631.png)

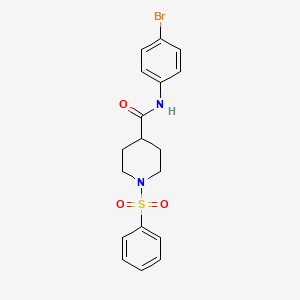

![6-Acetyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2516633.png)

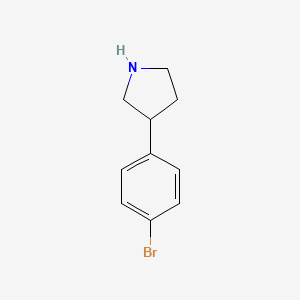

![[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2516642.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide](/img/structure/B2516643.png)

![N-(2,3-dimethylphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2516645.png)

![N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2516651.png)

![N-cyclopentyl-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2516654.png)